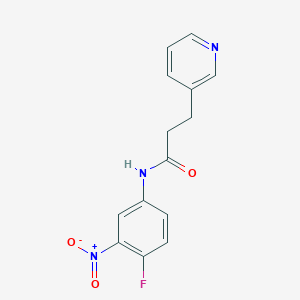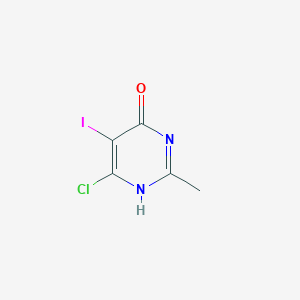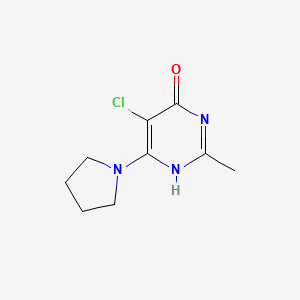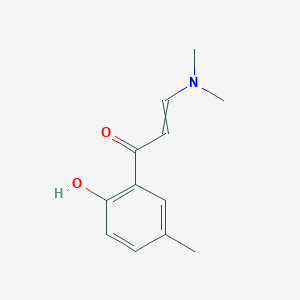
N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylpropanamide is an organic compound that features a combination of a fluoro-nitrophenyl group and a pyridinylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylpropanamide typically involves the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Amidation: Formation of the amide bond between the fluoro-nitrophenyl group and the pyridinylpropanamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and fluorination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Reduction: Formation of N-(4-amino-3-fluorophenyl)-3-pyridin-3-ylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds when coupled with aryl halides.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s reactivity and binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-3-pyridin-3-ylpropanamide
- N-(4-bromo-3-nitrophenyl)-3-pyridin-3-ylpropanamide
- N-(4-methyl-3-nitrophenyl)-3-pyridin-3-ylpropanamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylpropanamide is unique due to the presence of the fluoro group, which can significantly alter its chemical properties and biological activity compared to its chloro, bromo, and methyl analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c15-12-5-4-11(8-13(12)18(20)21)17-14(19)6-3-10-2-1-7-16-9-10/h1-2,4-5,7-9H,3,6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRPOLZAEFJABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7852921.png)


![(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B7852947.png)
![methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-hydroxyiminoacetate](/img/structure/B7852954.png)
![methyl 4-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methylamino]benzoate](/img/structure/B7852955.png)
![methyl 3-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methylamino]thiophene-2-carboxylate](/img/structure/B7852961.png)
![methyl 2-[(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methylamino]acetate](/img/structure/B7852965.png)
![methyl 2-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]acetate](/img/structure/B7852968.png)
![3-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide](/img/structure/B7852974.png)
![4-chloro-N'-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide](/img/structure/B7852982.png)

![N,N-dimethyl-4-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methylamino]benzenesulfonamide](/img/structure/B7853016.png)
![N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide](/img/structure/B7853017.png)
